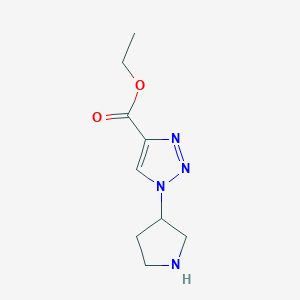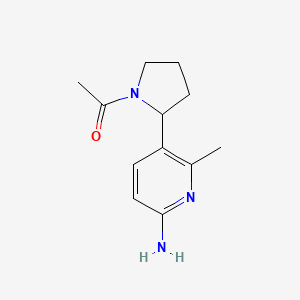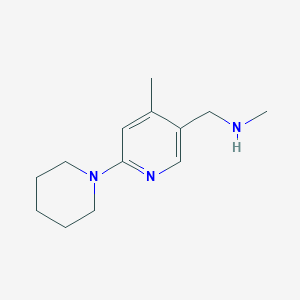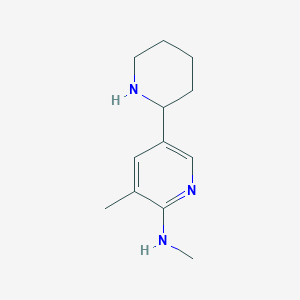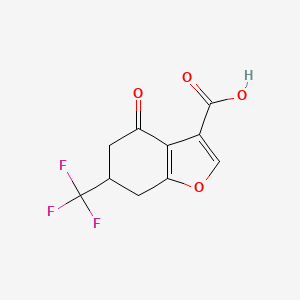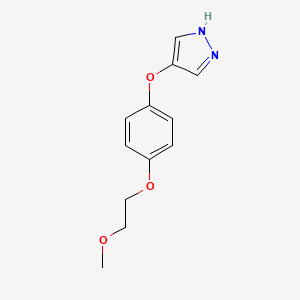
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenoxy group substituted with a 2-methoxyethoxy chain.
準備方法
The synthesis of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole typically involves the reaction of 4-(2-methoxyethoxy)phenol with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .
化学反応の分析
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: Similar in structure but lacks the pyrazole ring.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenoxy and pyrazole moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
4-[4-(2-methoxyethoxy)phenoxy]-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O3/c1-15-6-7-16-10-2-4-11(5-3-10)17-12-8-13-14-9-12/h2-5,8-9H,6-7H2,1H3,(H,13,14) |
InChIキー |
SKIUMFYHJARASI-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=C(C=C1)OC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


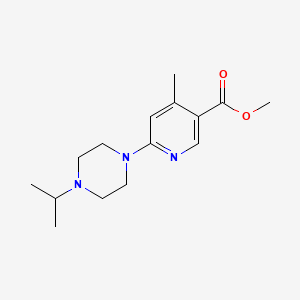
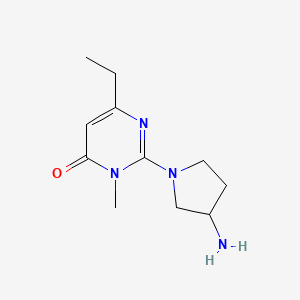

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

